molecular formula C8H13NS2 B8502846 3-(2-Thienylmethylthio)propaneamine

3-(2-Thienylmethylthio)propaneamine

Cat. No. B8502846
M. Wt: 187.3 g/mol
InChI Key: LUJHWQGISDGBOB-UHFFFAOYSA-N
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Patent
US05324728

Procedure details

The same reaction as in Reference Example 4 was repeated except that the N-[5-(2-benzoxazolylthio)pentyl]phthalimide was replaced by N-[3-(2-benzoxazolylthio)propyl]phthalimide, to obtain the title compound at a yield of 78%.
Name
N-[5-(2-benzoxazolylthio)pentyl]phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
O1C2C=CC=CC=2N=C1[S:10][CH2:11][CH2:12][CH2:13][CH2:14]CN1C(=O)C2=CC=CC=C2C1=O.O1C2C=CC=CC=2N=[C:28]1[S:36][CH2:37][CH2:38][CH2:39][N:40]1C(=O)C2=CC=CC=C2C1=O>>[S:10]1[CH:11]=[CH:12][CH:13]=[C:14]1[CH2:28][S:36][CH2:37][CH2:38][CH2:39][NH2:40]

Inputs

Step One
Name
N-[5-(2-benzoxazolylthio)pentyl]phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)SCCCCCN2C(C=1C(C2=O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)SCCCN2C(C=1C(C2=O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction as in Reference Example 4

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CSCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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